molecular formula C19H15N3O2 B5853300 N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Cat. No.: B5853300
M. Wt: 317.3 g/mol
InChI Key: OYTUXYCZMOSPSK-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction is usually carried out under solvent-free conditions and can be facilitated by microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against human cancer cell lines. For example, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation, showing potential as anticancer agents .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains, highlighting its potential as an anti-tubercular agent .

Anti-inflammatory Properties

The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a significant mechanism through which this compound may exert its anti-inflammatory effects. Research indicates that compounds with similar structures can effectively inhibit COX enzymes, leading to reduced inflammation .

Key Findings:

  • Compounds derived from imidazo[1,2-a]pyridine scaffolds have shown varying degrees of COX inhibition.
  • Specific derivatives have been found to preferentially inhibit COX-2 over COX-1, suggesting potential for fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Study 1: Cytotoxic Evaluation

A series of studies focused on evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was tested against Mycobacterium tuberculosis. The compound exhibited promising results, suggesting further investigation into its use as an anti-tubercular drug could be warranted .

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is unique due to its specific structural features and the presence of the furan-2-carboxamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyridine core fused with a furan-2-carboxamide moiety. Its molecular formula is C17H19N3OC_{17}H_{19}N_3O, and it has a molecular weight of 265.353 g/mol. The presence of the phenyl group and various substituents on the imidazo core contributes to its biological activity.

Property Value
Molecular FormulaC17H19N3O
Molecular Weight265.353 g/mol
Structural FeaturesImidazo[1,2-a]pyridine core with furan-2-carboxamide
Potential ApplicationsAntimicrobial, anti-inflammatory

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus: MIC = 0.008 μg/mL
  • Escherichia coli: MIC = 0.0048 μg/mL
  • Candida albicans: MIC = 0.039 mg/mL

These values indicate that the compound possesses potent inhibitory effects against these microorganisms, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The inhibition of COX-2 can lead to reduced inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antibacterial Activity:
    A study evaluated the antibacterial activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound was more effective than traditional antibiotics like ampicillin and streptomycin against certain bacterial strains .
  • Synergistic Effects:
    Research has shown that combining this compound with other antimicrobial agents can enhance its efficacy. For instance, when used in conjunction with azoles against fungal infections, it exhibited improved antifungal activity .
  • Mechanism of Action:
    The mechanism behind the antimicrobial effects involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action makes it particularly effective against resistant strains of bacteria .

Properties

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-9-10-16-20-17(14-6-3-2-4-7-14)18(22(16)12-13)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTUXYCZMOSPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CO3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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